molecular formula C6H7MgO9P B14752197 Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate

Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate

Cat. No.: B14752197
M. Wt: 278.39 g/mol
InChI Key: WRBOSFAEKUWLTJ-UHFFFAOYSA-L
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Description

Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate is an organophosphorus compound featuring a magnesium ion coordinated to a phosphate ester. The phosphate group is esterified with a 2-hydroxyethyl chain, which is further substituted with a 4,5-dihydroxy-3-oxo-2-furanyl moiety.

Properties

Molecular Formula

C6H7MgO9P

Molecular Weight

278.39 g/mol

IUPAC Name

magnesium;[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] phosphate

InChI

InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2

InChI Key

WRBOSFAEKUWLTJ-UHFFFAOYSA-L

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Direct Phosphorylation Method

The direct phosphorylation method remains one of the fundamental approaches for synthesizing magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate through direct reaction of ascorbic acid with phosphorylating agents in the presence of magnesium compounds.

Materials Required:

  • L-Ascorbic acid (Vitamin C)
  • Magnesium salts (typically magnesium oxide or magnesium hydroxide)
  • Phosphorylating agent (phosphoric acid or phosphate salt)
  • Deionized water
  • pH adjusters (sodium hydroxide or potassium hydroxide)

Protocol:

  • Dissolve ascorbic acid in deionized water at 25–40°C to form a clear solution.
  • Gradually add magnesium oxide or magnesium hydroxide to the ascorbic acid solution with consistent stirring to form magnesium ascorbate.
  • Add phosphoric acid or a phosphate salt to initiate the phosphorylation process.
  • Adjust the pH to 6–8 using sodium hydroxide or potassium hydroxide.
  • Allow the reaction to proceed for several hours under constant stirring at 40–60°C.
  • Filter the reaction mixture to remove insoluble impurities.
  • Dry the purified product under reduced pressure to obtain powdered magnesium ascorbyl phosphate.

This method is advantageous for its relatively straightforward approach but may require careful pH control to maximize yield and prevent side reactions.

Magnesium Salt Conversion Technique

This technique involves creating a magnesium salt of ascorbic acid and then performing phosphorylation in a non-hydroxylic solvent system.

Procedure:

  • Suspend L-ascorbic acid in an oxygenated, non-hydroxylic solvent.
  • Add magnesium to form the magnesium salt of ascorbic acid.
  • Treat this suspension with a phosphorylating agent such as phosphoryl chloride.
  • The phosphorylation occurs selectively at the 2-position of the ascorbate structure.
  • Purify the final product through filtration and crystallization.

The use of non-hydroxylic solvents helps prevent unwanted side reactions that might occur in protic solvents, thereby increasing selectivity for the desired product.

Industrial-Scale Preparation Methods

Nanofiltration Membrane Process

A patent-protected industrial method utilizing nanofiltration technology has been developed to achieve high-purity products with superior efficiency.

Materials Required:

  • Vitamin C
  • Anhydrous calcium chloride
  • Deionized water
  • Sodium hydroxide solution (30-70% concentration)
  • Sodium trimetaphosphate
  • Sulfuric acid
  • Rolling nano-filtration membrane system
  • Weak base anion-exchange resin
  • Hydrochloric acid
  • Magnesium oxide
  • Activated carbon
  • Ethanol (95%)
  • Spray drier

Detailed Protocol:

  • Initial Reaction:

    • Combine vitamin C, anhydrous calcium chloride, and deionized water in a mass ratio of 1:(0.08-0.4):(1-5) in a reactor at -10°C to 20°C.
    • Stir for 2-3 hours.
    • Add sodium hydroxide solution (30-70%) to adjust pH to 5-10.5.
    • Add sodium trimetaphosphate (1-2.5 times the mass of vitamin C used).
    • Maintain temperature at 25-45°C and react for 2-6 hours to obtain vitamin C ester calcium.
  • Phosphate Conversion:

    • Transfer the vitamin C ester calcium to a cleansing basket.
    • Wash with water and adjust pH to 1.5-3.5 using sulfuric acid.
    • This conversion yields vitamin C phosphoric ester.
  • Nanofiltration Purification:

    • Process the vitamin C phosphoric ester through a rolling nano-filtration membrane filter.
    • Maintain inlet temperature at 120-140°C and outlet temperature at 30-50°C.
    • The molecular weight cut-off of the nanofiltration membrane ranges from 500-1500.
    • This system provides a 90-98% reduction of inorganic salts.
  • Ion Exchange and Magnesium Incorporation:

    • Pass the filtrate through a weak base anion-exchange resin.
    • Elute using 0.05M hydrochloric acid followed by 0.5-1.5M hydrochloric acid.
    • Collect the eluate and adjust pH to 7-11 with magnesium oxide under constant stirring.
    • This process yields magnesium ascorbyl phosphate.
  • Final Processing:

    • Filter the product through activated carbon to remove colored impurities.
    • Evaporate the filtrate to 1/5 of its original volume at 30°C.
    • Add 95% ethanol (3-6 times the volume of concentrated filtrate).
    • Dry using a spray drier at 140-160°C for 30-40 minutes.

This method offers several advantages over traditional synthesis approaches:

  • No organic solvents used (environmentally friendly)
  • Simplified procedure with shortened reaction times
  • High purity of the final product (>95%)
  • Good stability characteristics

Table 1: Process Parameters and Product Characteristics for Nanofiltration Method

Parameter Example 1 Example 2 Example 3
Vitamin C (kg) 110 110 110
Calcium chloride (kg) 8.8 22 22
Deionized water (kg) 110 330 330
Reaction temperature (°C) 25 35 35
pH adjustment value 5 8 8
Sodium trimetaphosphate (kg) 110 150 150
Sulfuric acid pH adjustment 1.5 2.5 2.5
Nanofiltration molecular weight cut-off 500 1000 1000
Inorganic salt reduction (%) 90 94 94
Final product yield (kg) 75.90 78.29 78.29
Purity (%) 98.91 96.57 96.57

Protected Intermediate Synthesis

This method involves the selective phosphorylation of a protected ascorbic acid intermediate to control the reaction site.

Procedure:

  • Prepare 5,6-O-isopropylidene-L-ascorbate by reacting ascorbic acid with acetone under acidic conditions.
  • React the protected ascorbate with phosphoryl chloride at 0-5°C in an alkaline environment (pH 12-13) containing a high concentration of pyridine.
  • After complete phosphorylation, hydrolyze to cleave the 5,6-acetal protecting group.
  • Remove inorganic phosphate and chloride through appropriate purification steps.
  • Isolate the product as its crystalline salt form (approximately 70% yield).

The key advantage of this approach is the controlled selectivity of phosphorylation at the desired position (2-hydroxyl group), resulting in a more uniform product.

Alternative Preparation Routes

Calcium Salt Intermediate Method

This alternative approach utilizes a calcium intermediate before converting to the final magnesium product.

Materials and Process Steps:

  • Combine vitamin C with anhydrous calcium chloride in deionized water.
  • Add sodium hydroxide to adjust pH and then sodium trimetaphosphate to form vitamin C calcium ascorbyl phosphate.
  • Transform the calcium derivative to the phosphate form using sulfuric acid.
  • Filter the vitamin C phosphate through a nanofiltration membrane.
  • Convert to the magnesium form using magnesium oxide as the magnesium source after ion exchange purification.
  • Perform final purification and drying steps as described in previous methods.

This method leverages the different solubility properties of calcium and magnesium salts to achieve higher purity in the final product.

Factors Affecting Synthesis Efficiency

pH Control

The pH of the reaction medium significantly influences both the rate of phosphorylation and the stability of the final product.

Observations:

  • At pH values below 5, phosphorylation efficiency decreases significantly.
  • Optimal phosphorylation occurs in alkaline conditions (pH 7-10.5).
  • The final product may discolor at pH values below 6.
  • For optimal stability in finished formulations, a pH range of 5-7 is recommended.

Temperature Management

Temperature control is critical throughout the synthesis process to prevent degradation of the ascorbic acid backbone while maintaining sufficient reaction rates.

Key Temperature Parameters:

  • During initial dissolution and reaction: 25-45°C
  • For nanofiltration processing: inlet 120-140°C, outlet 30-50°C
  • For final drying: 140-160°C for 30-40 minutes

Exceeding these temperature ranges may lead to decomposition, while insufficient temperatures can result in incomplete reactions and lower yields.

Solvent Selection

The choice of solvent system impacts reaction selectivity, yield, and environmental considerations.

Comparative Analysis:

  • Water-based systems: Environmentally friendly but may offer less control over reaction selectivity
  • Non-hydroxylic solvents (with oxygenation): Improved selectivity for 2-position phosphorylation
  • Mixed solvent systems: Often used to balance reactivity and solubility considerations

Purification Techniques

The purification strategy significantly affects final product purity and physical characteristics.

Common Approaches:

  • Nanofiltration: Effective for removing inorganic salts (90-98% reduction)
  • Ion exchange chromatography: Enables conversion between different salt forms
  • Activated carbon filtration: Removes colored impurities
  • Alcohol precipitation: Helps achieve crystalline product form
  • Spray drying: Produces consistent particle size distribution (typically 5-100 μm)

Analytical Characterization and Quality Control

Physical and Chemical Properties

Standard Specifications:

  • Appearance: White to off-white powder, odorless
  • Solubility: Water-soluble (approximately 154g/L or about 15%)
  • Molecular formula: C₆H₇MgO₉P
  • Molecular weight: 278.392 g/mol
  • Monoisotopic mass: 277.967810

Structural Verification Methods

Multiple analytical techniques are employed to confirm the structure and purity of synthesized batches:

  • High-Performance Liquid Chromatography (HPLC): Primary method for purity determination and batch consistency verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: Confirms successful phosphorylation
    • ¹H NMR: Verifies the intact ascorbic acid backbone structure
  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly phosphate and carbonyl stretching bands.

  • Elemental Analysis: Confirms appropriate magnesium and phosphorus content ratios.

Purity Criteria

Industrial preparation methods typically aim for high purity standards:

  • Commercial grade: >95% purity
  • Pharmaceutical grade: >98% purity
  • Analytical reference standard: >99% purity

Preparation Method Comparison

Table 2: Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield (%) Typical Purity (%) Environmental Impact
Direct Phosphorylation Simple procedure; Scalable Moderate selectivity; Side product formation 65-75 90-95 Moderate
Magnesium Salt Conversion Good selectivity; Reduced side reactions Requires non-hydroxylic solvents 70-80 92-96 Moderate
Nanofiltration Process High purity; No organic solvents; Simplified purification Requires specialized equipment 75-80 >95 Low
Protected Intermediate Excellent selectivity; Well-defined product Complex multi-step process; Uses pyridine 65-70 >96 High
Calcium Intermediate Good scalability; Water-based process Multiple salt conversion steps 70-78 95-99 Low

Recent Advancements in Synthesis Approaches

Recent research has focused on improving the efficiency, sustainability, and scalability of magnesium ascorbyl phosphate synthesis.

Key advancements include:

  • Improved Filtration Technologies:
    The development of specialized nanofiltration membranes with molecular weight cut-offs specifically optimized for this compound (500-1500) has significantly improved purification efficiency.

  • Eco-friendly Processing:
    Elimination of organic solvents in favor of water-based systems, reducing environmental impact and improving worker safety.

  • Reaction Time Optimization:
    Refinement of reaction parameters has reduced synthesis time from traditional methods (>24 hours) to as little as 2-6 hours for the reaction phase.

  • Quality Control Advances: Development of specific chromogenic reactions between magnesium ascorbyl phosphate and ferric chloride generating a Brown-Red clathrate provides a simple visual method for identification and purity assessment.

Chemical Reactions Analysis

Types of Reactions

Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the furan ring can be oxidized to form keto groups.

    Reduction: The keto groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketone derivatives, while reduction can revert these back to the original hydroxyl groups.

Scientific Research Applications

Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. It may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Comparisons

Compound Name (IUPAC) Molecular Formula CAS RN Key Features Differences from Target Compound
This compound Not explicitly provided Not listed - Magnesium-bound phosphate
- Furan ring with dihydroxy/oxo groups
- Hydroxyethyl linker
Reference compound
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 458-71-9 - Phosphonofluoridate ester
- Ethylhexyl chain
- Fluorine substituent
Lacks magnesium; fluoridate instead of phosphate; no furan ring
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydro-2-furanyl]methyl methylphosphonate C₁₁H₁₆N₅O₆P Not listed - Methylphosphonate group
- Purine-substituted tetrahydrofuran
- No metal ion
Phosphonate instead of phosphate; purine instead of dihydroxy-oxo furan; lacks magnesium
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Not explicitly provided Not listed - Phosphonamidoate group
- Trimethylpropyl chain
- Hydroxyethyl amine
Amidoate linkage instead of phosphate; branched alkyl chain; no furan or magnesium
N-Ethylbenzenaminium O-(2,2-dimethylpropyl) methylphosphonothioate(-) Not explicitly provided Not listed - Phosphonothioate group
- Benzenaminium counterion
- Sulfur substituent
Thioate instead of phosphate; aromatic ammonium ion; no magnesium or furan

Functional Group Analysis

  • Phosphate vs. Phosphonate/Phosphonothioate: The target compound’s phosphate group (PO₄³⁻) offers stronger acidity and metal-binding capacity compared to phosphonates (PO₃⁻) or phosphonothioates (PSO₃⁻). This makes magnesium coordination more likely in the phosphate derivative .
  • Furan vs.

Metal Coordination and Solubility

  • Magnesium’s presence enhances solubility in polar solvents, unlike sodium or ammonium salts (e.g., in ). The absence of metals in analogs like or may limit their stability in aqueous systems.

Biological Activity

Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medical and therapeutic contexts, supported by relevant research findings and data.

The compound is characterized by the presence of magnesium, which plays a crucial role in various biological processes. Its structure includes a furan ring with hydroxyl groups that contribute to its reactivity and interaction with biological systems.

1. Antimicrobial Activity

Research indicates that magnesium-doped compounds exhibit significant antimicrobial properties. For instance, magnesium-doped hydroxyapatite (HAp-Mg) nanofibers demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity against Candida albicans . This suggests that magnesium's presence enhances the antimicrobial efficacy of compounds, potentially making them useful in preventing infections in clinical settings.

2. Biocompatibility

Studies have shown that magnesium compounds are generally biocompatible. In cell viability assays conducted on fibroblast cells, HAp-Mg nanofibers showed increased proliferation rates at specific concentrations (2% and 5%), indicating non-cytotoxicity and favorable biocompatibility profiles . This property is essential for materials intended for medical applications, particularly in bone regeneration and implants.

3. Cytotoxicity

The cytotoxicity of magnesium-containing compounds is an important consideration for their use in medical applications. The aforementioned studies utilized MTT and AlamarBlue assays to assess cell viability, revealing no significant cytotoxic effects at the tested concentrations . This finding supports the potential use of magnesium-based compounds in therapeutic formulations without adverse effects on cell health.

Case Studies

Study Findings
Study on HAp-Mg Nanofibers Demonstrated enhanced biocompatibility and antimicrobial activity compared to commercial hydroxyapatite.
Cytotoxicity Assessment Showed non-cytotoxic effects on fibroblast cells at concentrations up to 5%.

The biological activity of magnesium phosphate compounds can be attributed to several mechanisms:

  • Ion Release : Magnesium ions can modulate cellular processes by influencing signaling pathways related to cell proliferation and apoptosis.
  • Structural Similarity : Compounds like HAp-Mg mimic natural bone minerals, promoting better integration with biological tissues.
  • Antimicrobial Mechanisms : The presence of magnesium may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

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